molecular formula C10H11NO2 B1523059 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine CAS No. 1038388-99-6

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine

Cat. No. B1523059
CAS RN: 1038388-99-6
M. Wt: 177.2 g/mol
InChI Key: SPJVKWJVDVINCV-UHFFFAOYSA-N
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Description

“1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine” is a chemical compound that contains a total of 26 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of benzo [d] [1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .


Molecular Structure Analysis

The molecular structure of “1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine” consists of a 1,3-benzodioxole ring system and a cyclopropane ring . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Scientific Research Applications

Anticancer Activity

The compound has been explored for its potential in cancer treatment. A study designed and synthesized derivatives of 1-benzo[1,3]dioxol-5-yl-indoles, which showed promising anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The derivatives demonstrated the ability to cause cell cycle arrest and induce apoptosis in cancer cells .

Cystic Fibrosis Treatment

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine derivatives have been identified as modulators of ATP-binding cassette transporters. These transporters are significant in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. Modulating these transporters can help in managing the disease .

Antimicrobial Properties

Research has indicated that the benzodioxole nucleus, which is part of the compound’s structure, can be leveraged to create compounds with antimicrobial properties. This application is crucial in developing new treatments for bacterial infections, especially in the face of rising antibiotic resistance .

Schistosomiasis Combatant

The compound’s derivatives have been investigated for their efficacy against schistosomiasis, a parasitic disease caused by trematode flatworms. This application is particularly relevant in tropical regions where the disease is endemic .

Epilepsy Management

Scientists have also explored the use of this compound in the management of epilepsy. The benzodioxole nucleus has been utilized to develop innovative compounds that can potentially counter the effects of epilepsy .

Pain Alleviation

The compound has been studied for its potential to alleviate pain. This is an important area of research, given the ongoing search for new analgesics that do not carry the risk of addiction associated with many current pain medications .

Tuberculosis Treatment

Given the compound’s antimicrobial properties, it has been considered for use in battling tuberculosis. This application is critical, considering tuberculosis remains one of the top infectious disease killers globally .

Inotropic and Vasodilatory Effects

A bioactive compound of this class, named LASSBio-294, has shown inotropic and vasodilatory effects, which are beneficial in treating heart conditions. This indicates the potential cardiovascular applications of the compound .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVKWJVDVINCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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